Ivermectin Ivermectin Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria. This binding causes an increase in the permeability of the cell membrane to chloride ions and results in hyperpolarization of the cell, leading to paralysis and death of the parasite. Ivermectin also is believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission. Ivermectin may also impair normal intrauterine development of O. volvulus microfilariae and may inhibit their release from the uteri of gravid female worms. Ivermectin has slow and persistent effect on microfilaria compared with diethylcarbamazine. It can quickly reduce the number of microfilariae of patients with the skin.
Brand Name: Vulcanchem
CAS No.: 70288-86-7
Catalog No.: VC1062099
InChI: InChI=1S/C48H74O14.C47H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3;11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25?,26-,28-,30-,31-,33+,34?,35-,36-,37-,38?,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33?,34-,35-,36-,37?,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1
SMILES: CCC([C@@H]1[C@@H](C)CC[C@]2(CC3C[C@@H](C/C=C(C)/[C@@H](O[C@H]4C[C@H](OC)[C@@H](OC5C[C@H](OC)[C@@H](O)[C@H](C)O5)[C@H](C)O4)[C@@H](C)/C=C/C=C6CO[C@H]7[C@]\6(O)[C@H](C(O3)=O)C=C(C)[C@H]7O)O2)O1)C.C[C@H]8CC[C@@]9(O[C@@H]8C(C)C)CC%10C[C@@H](C/C=C(C)/[C@@H](O[C@H]%11C[C@H](OC)[C@@H](OC%12C[C@H](OC)[C@@H](O)[C@H](C)O%12)[C@H](C)O%11)[C@@H](C)/C=C/C=C%13CO[C@H]%14[C@]\%13(O)[C@H](C(O%10)=O)C=C(C)[C@H]%14O)O9
Molecular Formula:
Molecular Weight:

Ivermectin

* For research use only. Not for human or veterinary use.

CAS No.: 70288-86-7

Inhibitors

Catalog No.: VC1062099

Molecular Formula:

Molecular Weight:

Purity: >90% (or refer to the Certificate of Analysis)

Ivermectin - 70288-86-7

CAS No. 70288-86-7
Product Name Ivermectin
IUPAC Name 22,23-dihydroavermectin B1a + 22,23-dihydroavermectin B1b
Synonyms MK-933; Ivermectin; Ivomec; L 64047;1 Mectizan; MK 933; MK-0933; Noromectin; Pandex.
InChI InChI=1S/C48H74O14.C47H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3;11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25?,26-,28-,30-,31-,33+,34?,35-,36-,37-,38?,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33?,34-,35-,36-,37?,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1
InChIKey SPBDXSGPUHCETR-VHJJIYNUSA-N
SMILES CCC([C@@H]1[C@@H](C)CC[C@]2(CC3C[C@@H](C/C=C(C)/[C@@H](O[C@H]4C[C@H](OC)[C@@H](OC5C[C@H](OC)[C@@H](O)[C@H](C)O5)[C@H](C)O4)[C@@H](C)/C=C/C=C6CO[C@H]7[C@]\6(O)[C@H](C(O3)=O)C=C(C)[C@H]7O)O2)O1)C.C[C@H]8CC[C@@]9(O[C@@H]8C(C)C)CC%10C[C@@H](C/C=C(C)/[C@@H](O[C@H]%11C[C@H](OC)[C@@H](OC%12C[C@H](OC)[C@@H](O)[C@H](C)O%12)[C@H](C)O%11)[C@@H](C)/C=C/C=C%13CO[C@H]%14[C@]\%13(O)[C@H](C(O%10)=O)C=C(C)[C@H]%14O)O9
Appearance Solid powder
Purity >90% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO
Description Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria. This binding causes an increase in the permeability of the cell membrane to chloride ions and results in hyperpolarization of the cell, leading to paralysis and death of the parasite. Ivermectin also is believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission. Ivermectin may also impair normal intrauterine development of O. volvulus microfilariae and may inhibit their release from the uteri of gravid female worms. Ivermectin has slow and persistent effect on microfilaria compared with diethylcarbamazine. It can quickly reduce the number of microfilariae of patients with the skin.
References 1. González Canga A, Sahagún Prieto AM, Diez Liébana MJ, Fernández Martínez N, Sierra Vega M, García Vieitez JJ. The pharmacokinetics and interactions of ivermectin in humans--a mini-review. AAPS J. 2008;10(1):42-6. doi: 10.1208/s12248-007-9000-9. Epub 2008 Jan 25. PMID: 18446504; PMCID: PMC2751445.

2. Crump A. Ivermectin: enigmatic multifaceted 'wonder' drug continues to surprise and exceed expectations. J Antibiot (Tokyo). 2017 May;70(5):495-505. doi: 10.1038/ja.2017.11. Epub 2017 Feb 15. PMID: 28196978.

3. Campbell WC. History of avermectin and ivermectin, with notes on the history of other macrocyclic lactone antiparasitic agents. Curr Pharm Biotechnol. 2012 May;13(6):853-65. doi: 10.2174/138920112800399095. PMID: 22039784.

4. Panahi Y, Poursaleh Z, Goldust M. The efficacy of topical and oral ivermectin in the treatment of human scabies. Ann Parasitol. 2015;61(1):11-6. PMID: 25911032.

5. Banerjee K, Nandy M, Dalai CK, Ahmed SN. The Battle against COVID 19 Pandemic: What we Need to Know Before we "Test Fire" Ivermectin. Drug Res (Stuttg). 2020 Aug;70(8):337-340. doi: 10.1055/a-1185-8913. Epub 2020 Jun 19. PMID: 32559771; PMCID: PMC7417290.
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18.0152 g/mol